1-phenyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-phenyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea” is a complex organic molecule that contains several functional groups including a phenyl group, a pyrimidinyl group, an imidazolyl group, and a urea group . These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of multiple nitrogen-containing rings (pyrimidine and imidazole) could potentially allow for interesting interactions and conformations .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to participate in a variety of chemical reactions. For example, pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .科学的研究の応用
Antibacterial Applications : A study by Azab, Youssef, and El‐Bordany (2013) in the journal Molecules synthesized new heterocyclic compounds, including derivatives of the compound , which showed high antibacterial activity. This suggests its potential use as an antibacterial agent. Read more.
Antioxidant Activity : George, Sabitha, Kumar, and Ravi (2010) in the International Journal of Chemical Sciences investigated the antioxidant activity of related compounds. Although not directly examining 1-phenyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea, this research contributes to understanding the broader chemical family’s potential in antioxidant applications. Read more.
Anti-CML (Chronic Myeloid Leukemia) Activity : Li, Chu, Fan, Zhang, Yao, Ning, Wang, Sun, Zhao, and Wen (2019) in Bioorganic & Medicinal Chemistry Letters developed derivatives of this compound as receptor tyrosine kinase inhibitors. They found potent activity against human chronic myeloid leukemia (CML) cell lines, indicating its potential application in cancer treatment. Read more.
Antiparkinsonian Activity : A study by Azam, Alkskas, and Ahmed (2009) in the European Journal of Medicinal Chemistry synthesized derivatives of this compound and evaluated them for antiparkinsonian activity. The study suggests potential applications in treating Parkinson's disease. Read more.
Organometallic Chemistry : Aitken and Onyszchuk (1985) in the Journal of Organometallic Chemistry studied the synthesis and spectroscopic properties of cyclic urea adducts, including similar compounds, which could have implications in organometallic chemistry research. Read more.
Phase I Clinical Trial : Creaven, Madajewicz, Pendyala, Takita, Mittelman, Huben, Henderson, and Cushman (2004) in Cancer Chemotherapy and Pharmacology conducted a phase I clinical trial of a related compound, highlighting its potential in clinical settings. Read more.
Synthesis of Pyrimidine Derivatives : Bhat, Kumar, Nisar, and Kumar (2014) in Medicinal Chemistry Research explored the synthesis of new pyrimidine derivatives, providing insights into the chemical synthesis processes related to this compound. Read more.
作用機序
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory and antioxidant activities .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to inhibit cox-2 with ic 50 values in the range of 1–8 µm .
Biochemical Pathways
Compounds with similar structures have been associated with anti-inflammatory and antioxidant activities, suggesting they may impact pathways related to inflammation and oxidative stress .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-phenyl-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(21-13-5-2-1-3-6-13)20-10-12-22-11-9-19-15(22)14-17-7-4-8-18-14/h1-9,11H,10,12H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLZTOWPTWACHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。